molecular formula C21H16FNO B2650185 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone CAS No. 331840-95-0

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone

Cat. No.: B2650185
CAS No.: 331840-95-0
M. Wt: 317.363
InChI Key: CQAHUGWTXLAVGB-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is a chemical compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a dibenzoazepine core and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone typically involves the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenylamine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the dibenzoazepine core in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and specificity

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-18-10-4-3-9-17(18)21(24)23-19-11-5-1-7-15(19)13-14-16-8-2-6-12-20(16)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHUGWTXLAVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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